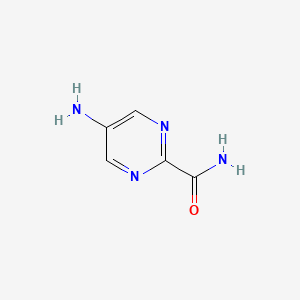

5-Aminopyrimidine-2-carboxamide

Description

5-Aminopyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 5 and a carboxamide group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The carboxamide moiety enhances hydrogen-bonding capacity, improving binding affinity and solubility in polar environments, which is critical for drug design .

Propriétés

IUPAC Name |

5-aminopyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPNGGBTDFQAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480852 | |

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-97-7 | |

| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of amidines with β-dicarbonyl compounds. Another method includes the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminopyrimidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .

Applications De Recherche Scientifique

5-Aminopyrimidine-2-carboxamide has numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Aminopyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The structural distinctions between 5-Aminopyrimidine-2-carboxamide and its analogs lie in their heterocyclic cores and functional groups (Table 1).

Table 1. Structural Comparison of this compound and Analogous Compounds

| Compound Name | Heterocyclic Core | Functional Group | Key Features |

|---|---|---|---|

| This compound | Pyrimidine | Carboxamide | Amino (C5), amide (C2) |

| Methyl 5-aminopyrimidine-2-carboxylate | Pyrimidine | Ester | Amino (C5), methyl ester (C2) |

| 5-Aminopyridine-2-carboxylic Acid | Pyridine | Carboxylic acid | Amino (C5), carboxylic acid (C2) |

- Pyrimidine vs.

- Functional Groups : The carboxamide group enhances bioavailability compared to the ester (less hydrolytically stable) and carboxylic acid (prone to ionization, affecting membrane permeability) .

Physicochemical Properties

- Solubility: Carboxamides exhibit moderate solubility in polar solvents due to hydrogen bonding, while esters (e.g., methyl 5-aminopyrimidine-2-carboxylate) are more lipophilic. Carboxylic acids (e.g., 5-aminopyridine-2-carboxylic acid) show pH-dependent solubility .

- Stability : Esters are prone to hydrolysis, whereas carboxamides and carboxylic acids are more stable under physiological conditions .

Activité Biologique

5-Aminopyrimidine-2-carboxamide, an organic compound classified as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily functions through its interaction with various enzymes and cellular pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), which are implicated in various inflammatory diseases.

Key Mechanisms:

- Inhibition of COX Enzymes: Reduces production of inflammatory mediators.

- Modulation of Signaling Pathways: Affects pathways like PI3K/mTOR, essential for cell growth and survival.

- Enzyme Interaction: Engages with iNOS, further influencing inflammatory responses.

This compound exhibits significant biochemical versatility. It is primarily metabolized by cytochrome P450 enzymes, which convert it into active metabolites that retain biological activity. The compound's stability under various conditions enhances its utility in laboratory settings.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 138.13 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable at room temperature under inert conditions |

Cellular Effects

In vitro studies have demonstrated that this compound influences various cell types by modulating gene expression and cellular metabolism. It has shown promise in reducing cell proliferation in cancer models, particularly by inducing cell cycle arrest at the G2/M phase .

Case Study: Anti-Cancer Activity

- Cell Line: Human colorectal cancer cells.

- Observation: The compound exhibited significant antiproliferative effects, leading to increased cell accumulation in the G2/M phase.

- Mechanism: Induction of apoptosis via modulation of apoptotic pathways .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. Lower doses have been associated with anti-inflammatory and anticancer properties without notable toxicity, while higher doses may lead to adverse effects.

| Dosage (mg/kg) | Effect |

|---|---|

| 10 | Mild anti-inflammatory response |

| 25 | Significant reduction in tumor size |

| 50 | Onset of toxicity observed |

Metabolic Pathways

The compound participates in several metabolic pathways, facilitating its conversion into active forms that exert biological effects. Its interaction with metabolic enzymes is crucial for its pharmacological profile.

Transport and Distribution

This compound is transported within cells via specific transporters, ensuring effective localization within target tissues. This distribution is vital for maximizing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.